
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is a chemical compound that belongs to the class of diazaphosphinanes. This compound is characterized by the presence of a phosphorus atom bonded to two nitrogen atoms, forming a diazaphosphinane ring. The compound also contains two 4-chlorobenzyl groups and a chlorine atom attached to the phosphorus atom, along with an oxide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide typically involves the reaction of 4-chlorobenzylamine with phosphorus trichloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the phosphorus trichloride. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems for the addition of reagents and control of reaction conditions. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The chlorine atom attached to the phosphorus can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Reduction: The major product is the corresponding phosphine.
Substitution: The major products are the substituted diazaphosphinanes, depending on the nucleophile used.
科学的研究の応用
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo nucleophilic substitution reactions allows it to interact with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
1,3-Bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but lacks the chlorine atom on the phosphorus.
2-Chloro-1,3-bis(4-methylbenzyl)-1,3,2-diazaphosphinane 2-oxide: Similar structure but has methyl groups instead of chlorine on the benzyl groups.
Uniqueness
2-Chloro-1,3-bis(4-chlorobenzyl)-1,3,2-diazaphosphinane 2-oxide is unique due to the presence of both chlorine atoms on the benzyl groups and the phosphorus atom. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from other diazaphosphinanes.
特性
CAS番号 |
6533-30-8 |
|---|---|
分子式 |
C17H18Cl3N2OP |
分子量 |
403.7 g/mol |
IUPAC名 |
2-chloro-1,3-bis[(4-chlorophenyl)methyl]-1,3,2λ5-diazaphosphinane 2-oxide |
InChI |
InChI=1S/C17H18Cl3N2OP/c18-16-6-2-14(3-7-16)12-21-10-1-11-22(24(21,20)23)13-15-4-8-17(19)9-5-15/h2-9H,1,10-13H2 |
InChIキー |
JLJPNMVKWKBOOC-UHFFFAOYSA-N |
正規SMILES |
C1CN(P(=O)(N(C1)CC2=CC=C(C=C2)Cl)Cl)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


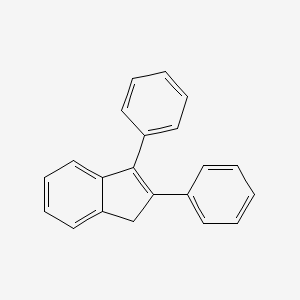
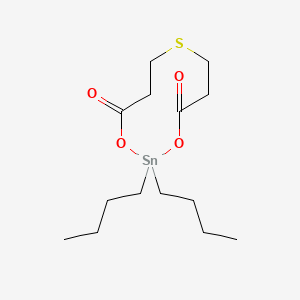
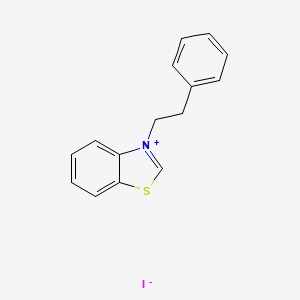
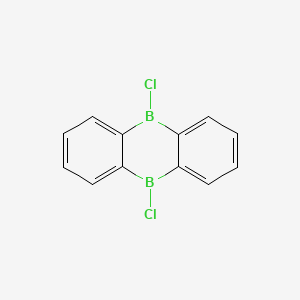
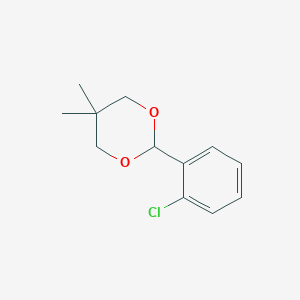
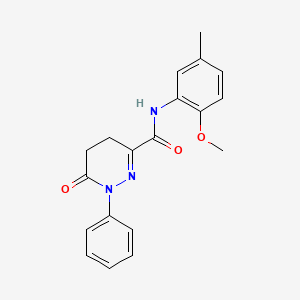
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)
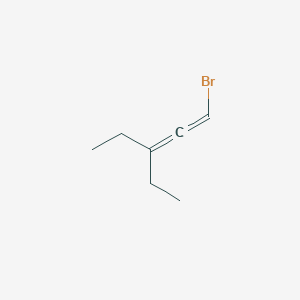
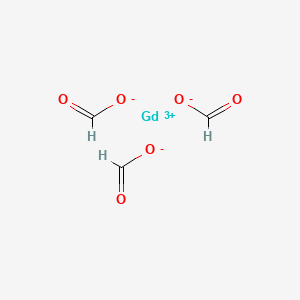



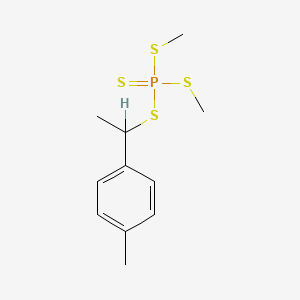
![3-[(3-Fluorobenzyl)sulfanyl]-6-propoxypyridazine](/img/structure/B14738558.png)
